N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide
Description
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide is a synthetic organic compound that belongs to the class of chromenyl-pyridinylacetamides
Properties
IUPAC Name |
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-3-2-4-14-15(7-10-21-17(12)14)19-16(20)11-13-5-8-18-9-6-13/h2-6,8-9,15H,7,10-11H2,1H3,(H,19,20)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEVWOJIUNFFCU-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NC(=O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H](CCO2)NC(=O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction between the chromene derivative and a pyridine carboxylic acid or its derivative.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the chromene-pyridine intermediate and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[(4S)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-pyridin-4-ylacetamide: shares structural similarities with other chromene and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined chromene-pyridine structure, which may confer unique biological activities not observed in other compounds. This dual functionality allows it to interact with multiple molecular targets, potentially leading to synergistic effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
